molecular formula C21H18ClF3N4O5 B11464504 3-(5-chloro-2-methoxyphenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide

3-(5-chloro-2-methoxyphenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11464504
M. Wt: 498.8 g/mol
InChI Key: VNGBPGCEWXUCLC-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a trifluoromethyl group, and a chloro-methoxyphenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(5-chloro-2-methoxyphenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide involves multiple steps, including the formation of the oxadiazole ring and the introduction of the chloro-methoxyphenyl and trifluoromethylphenoxy groups. The synthetic route typically starts with the preparation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-chloro-2-methoxyphenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 3-(5-chloro-2-methoxyphenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide include other oxadiazole derivatives and compounds with similar functional groups. For example:

    3-(5-chloro-2-methoxyphenyl)-3-phenylpropanoic acid: Shares the chloro-methoxyphenyl group but lacks the oxadiazole ring.

    1,2,4-oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H18ClF3N4O5

Molecular Weight

498.8 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-N-[2-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H18ClF3N4O5/c1-32-16-6-5-13(22)10-15(16)18-28-20(34-29-18)19(31)27-8-7-26-17(30)11-33-14-4-2-3-12(9-14)21(23,24)25/h2-6,9-10H,7-8,11H2,1H3,(H,26,30)(H,27,31)

InChI Key

VNGBPGCEWXUCLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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